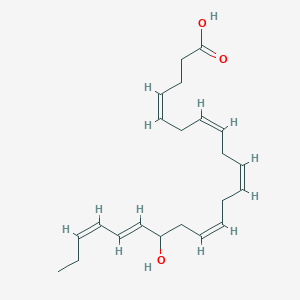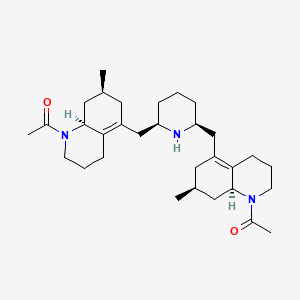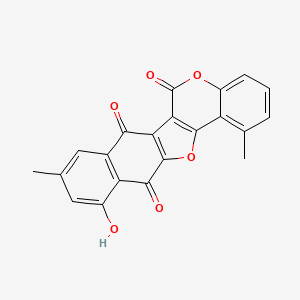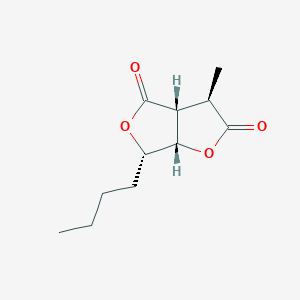![molecular formula C17H24O9 B1250311 1-[(pentanoyl)-phloroglucinyl]-beta-D-glucopyranoside](/img/structure/B1250311.png)
1-[(pentanoyl)-phloroglucinyl]-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(pentanoyl)-phloroglucinyl]-beta-D-glucopyranoside is a beta-D-glucoside compound having a (pentanoyl)-phloroglucinyl moiety at the anomeric position. Isolated from the whole plant of Indigofera heterantha, it exhibits lipoxygenase inhibitory activity. It has a role as a metabolite and a lipoxygenase inhibitor. It is a beta-D-glucoside, an aromatic ketone and a member of catechols. It derives from a phloroglucinol.
Scientific Research Applications
1. Potential in Antimicrobial and Antifungal Applications
Recent studies have shown that derivatives of β-D-Glucopyranoside, such as acylated n-Octyl Glucopyranosides, exhibit potential as antimicrobial agents, particularly against multidrug-resistant (MDR) pathogens and fungal infections. This indicates a significant application in combating resistant strains of microbes (Ali, Karim, & Matin, 2021). Further research into Glucopyranoside Dipentanoyl Esters has supported these findings, suggesting potential utility in antifungal applications, especially against fungal pathogens like Macrophomina phaseolina (Matin, Chowdhury, Bhuiyan, Kawsar, & Alam, 2021).
2. Synthesis and Characterization for Various Applications
The study of β-D-Glucopyranosides also encompasses their synthesis and characterization, which is crucial for their application in various fields. For instance, the GC-MS characterization of acetylated β-D-glucopyranosides has been explored, providing vital insights for their use in biochemical applications (Jerković & Mastelić, 2004).
3. Applications in Creating Spacer Functionalities
β-D-Glucopyranosides have been shown to be effective substrates for the preparation of various spacer functionalities. These functionalities are essential for the development of neo-glycoconjugates, micelles, and liquid crystalline phases, which have significant implications in studying biological and physiological phenomena of carbohydrates (Buskas, Söderberg, Konradsson, & Fraser-Reid, 2000).
4. Transglucosylation Activities
β-D-Glucopyranosides have been utilized in transglucosylation activities, such as the synthesis of benzoyl glucoside. This showcases their potential in biochemical synthesis, offering a route for the creation of various glucosylated compounds with potential industrial and medicinal applications (Sugimoto et al., 2007).
properties
Product Name |
1-[(pentanoyl)-phloroglucinyl]-beta-D-glucopyranoside |
|---|---|
Molecular Formula |
C17H24O9 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]pentan-1-one |
InChI |
InChI=1S/C17H24O9/c1-2-3-4-9(20)13-10(21)5-8(19)6-11(13)25-17-16(24)15(23)14(22)12(7-18)26-17/h5-6,12,14-19,21-24H,2-4,7H2,1H3/t12-,14-,15+,16-,17-/m1/s1 |
InChI Key |
ZVEZLHVYHCHUEI-USACIQFYSA-N |
Isomeric SMILES |
CCCCC(=O)C1=C(C=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
CCCCC(=O)C1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




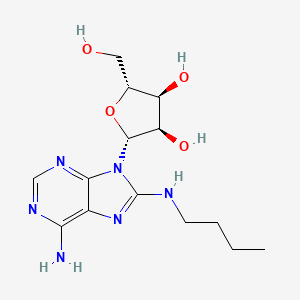



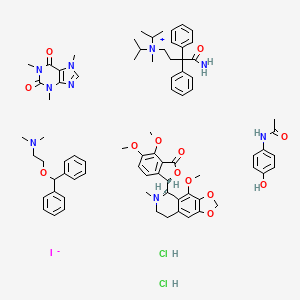

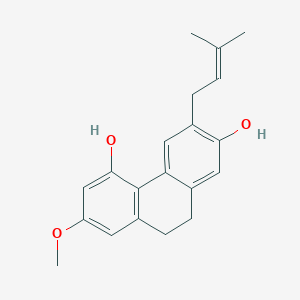

![(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid](/img/structure/B1250247.png)
